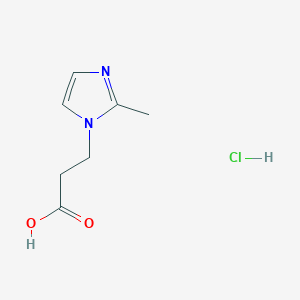
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H10N2O2•HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 2-methylimidazole with a suitable propanoic acid derivative. One common method is the alkylation of 2-methylimidazole with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified by recrystallization or chromatography to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride
- 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
- 3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride
Uniqueness
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity for molecular targets compared to other similar compounds.
生物活性
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride, often referred to as a derivative of imidazole, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a carboxylic acid group and an imidazole ring, which are significant for various biochemical interactions. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₇H₁₀N₂O₂·HCl. The presence of the imidazole ring allows for hydrogen bonding and interaction with biological targets, making it a versatile compound for research and development.
Research indicates that this compound may function as a modulator in several biochemical pathways, particularly involving neurotransmitter systems. Its structural similarity to amino acids suggests potential interactions with protein targets, although detailed biological assays are necessary to elucidate these effects fully.
Pharmacological Applications
Case Studies
A study involving the use of imidazole derivatives highlighted their protective effects on ischemically stressed myocardium. The administration of such compounds showed a reduction in potassium and lactate release during reperfusion, indicating a potential for cardioprotective applications .
Comparative Studies
To better understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(1H-imidazol-1-yl)propanoic acid | C₆H₈N₂O₂ | Lacks the methyl group on the imidazole ring |
| 2-Methylpropanoic acid | C₅H₁₀O₂ | A simple branched-chain carboxylic acid |
| 4-Methylimidazole | C₇H₉N₂ | A derivative of imidazole with different positioning |
These comparisons reveal that while many compounds share structural similarities with this compound, its unique arrangement of functional groups may confer distinct biochemical interactions and therapeutic potentials.
特性
IUPAC Name |
3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGKOZPPTVIJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













